[(E)-[1-[3-[2-[(E)-(carbamoylhydrazinylidene)methyl]pyrrol-1-yl]propyl]pyrrol-2-yl]methylideneamino]urea
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Overview
Description
[(E)-[1-[3-[2-[(E)-(carbamoylhydrazinylidene)methyl]pyrrol-1-yl]propyl]pyrrol-2-yl]methylideneamino]urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes pyrrole rings and a carbamoylhydrazinylidene group, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
The synthesis of [(E)-[1-[3-[2-[(E)-(carbamoylhydrazinylidene)methyl]pyrrol-1-yl]propyl]pyrrol-2-yl]methylideneamino]urea involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the formation of pyrrole rings followed by the introduction of the carbamoylhydrazinylidene group. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high purity and yield of the final product .
Chemical Reactions Analysis
[(E)-[1-[3-[2-[(E)-(carbamoylhydrazinylidene)methyl]pyrrol-1-yl]propyl]pyrrol-2-yl]methylideneamino]urea undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce amines or alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe for studying enzyme activities or as a ligand in binding studies. In medicine, its potential therapeutic properties are being explored, particularly in the context of antiviral and anticancer activities. Industrial applications include its use in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of [(E)-[1-[3-[2-[(E)-(carbamoylhydrazinylidene)methyl]pyrrol-1-yl]propyl]pyrrol-2-yl]methylideneamino]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Comparison with Similar Compounds
[(E)-[1-[3-[2-[(E)-(carbamoylhydrazinylidene)methyl]pyrrol-1-yl]propyl]pyrrol-2-yl]methylideneamino]urea can be compared with other similar compounds, such as bis(2-ethylhexyl) terephthalate and benzylamine. These compounds share some structural features but differ in their chemical properties and applications. For instance, bis(2-ethylhexyl) terephthalate is used as a plasticizer, while benzylamine is a common precursor in organic synthesis.
Properties
IUPAC Name |
[(E)-[1-[3-[2-[(E)-(carbamoylhydrazinylidene)methyl]pyrrol-1-yl]propyl]pyrrol-2-yl]methylideneamino]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N8O2/c16-14(24)20-18-10-12-4-1-6-22(12)8-3-9-23-7-2-5-13(23)11-19-21-15(17)25/h1-2,4-7,10-11H,3,8-9H2,(H3,16,20,24)(H3,17,21,25)/b18-10+,19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGAIZRPRJTLIL-XOBNHNQQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=NNC(=O)N)CCCN2C=CC=C2C=NNC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=C1)/C=N/NC(=O)N)CCCN2C(=CC=C2)/C=N/NC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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